molecular formula C19H15ClN2O3S2 B333625 ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B333625
M. Wt: 418.9 g/mol
InChI Key: UUQIRNAQXRDIAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a benzothiophene moiety, a cyano group, and an ethyl ester functionality. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene core can be synthesized through cyclization reactions involving appropriate starting materials such as 2-chlorobenzaldehyde and thiourea.

    Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using reagents like sodium cyanide.

    Esterification: The ethyl ester functionality is typically introduced through esterification reactions using ethanol and acid catalysts.

    Final Coupling: The final step involves coupling the benzothiophene moiety with the thiophene derivative under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, sodium cyanide (NaCN)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxylate
  • Ethyl 5-(aminocarbonyl)-2-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}-4-methyl-3-thiophenecarboxylate

Uniqueness

ETHYL 5-{[(3-CHLORO-6-METHYL-1-BENZOTHIOPHEN-2-YL)CARBONYL]AMINO}-4-CYANO-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyano group, benzothiophene moiety, and ethyl ester functionality makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C19H15ClN2O3S2

Molecular Weight

418.9 g/mol

IUPAC Name

ethyl 5-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4-cyano-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C19H15ClN2O3S2/c1-4-25-19(24)15-10(3)12(8-21)18(27-15)22-17(23)16-14(20)11-6-5-9(2)7-13(11)26-16/h5-7H,4H2,1-3H3,(H,22,23)

InChI Key

UUQIRNAQXRDIAV-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(C3=C(S2)C=C(C=C3)C)Cl)C#N)C

Origin of Product

United States

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